2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide
CAS No.: 422278-85-1
Cat. No.: VC7507381
Molecular Formula: C28H27ClN4O3S
Molecular Weight: 535.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422278-85-1 |
|---|---|
| Molecular Formula | C28H27ClN4O3S |
| Molecular Weight | 535.06 |
| IUPAC Name | 2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C28H27ClN4O3S/c29-24-9-5-4-8-21(24)17-30-26(34)19-37-28-31-25-11-10-22(32-12-14-36-15-13-32)16-23(25)27(35)33(28)18-20-6-2-1-3-7-20/h1-11,16H,12-15,17-19H2,(H,30,34) |
| Standard InChI Key | UERGSBZUHXVVSP-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5Cl |
Introduction
The compound 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a complex organic molecule belonging to the class of heterocyclic compounds. It features a quinazolinone backbone, which is known for its diverse pharmacological activities, including antibacterial and anticancer properties. This compound incorporates several functional groups, such as a benzyl moiety, a morpholine ring, and a sulfanyl linkage, contributing to its potential biological activities.
Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the available literature, but it can be deduced from its components. Assuming the structure is similar to related compounds, it would likely involve a combination of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
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Formation of the Quinazolinone Core: Often achieved through condensation reactions.
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Introduction of the Benzyl and Morpholine Groups: Involves alkylation and nucleophilic substitution steps.
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Attachment of the Sulfanyl Linkage: Requires careful control of reaction conditions to ensure high yields.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and assess purity.
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Mass Spectrometry (MS): Essential for determining the molecular weight and fragmentation patterns.
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High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and separating isomers.
Potential Biological Activities
Compounds with similar quinazolinone structures have shown promise in various biological applications:
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Antibacterial and Anticancer Properties: These activities are well-documented for quinazolinone derivatives.
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Antioxidant Effects: Morpholine-containing compounds may exhibit antioxidant properties by scavenging free radicals.
Research Findings
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Pharmacological Studies: Experimental studies on related compounds indicate significant activity against various biological targets, suggesting potential therapeutic applications.
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Computational Modeling: Molecular modeling can provide insights into binding affinities and reactivity profiles, aiding in drug design.
Applications
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Therapeutic Agents: Potential use as antibacterial or anticancer drugs.
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Biological Probes: May serve as probes to study cellular signaling pathways.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-benzyl-2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide | C₂₁H₂₄N₃O₂S | Not specified | Benzyl, Morpholine, Sulfanyl |
| 2-((3-Benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile | C₁₈H₁₈N₄OS | 342.43 | Benzyl, Morpholine, Thio |
| 2-((3-benzyl-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | C₂₅H₂₅N₅O₄S | 491.56 | Benzyl, Morpholine, Isoxazole |
This table highlights the structural diversity and complexity of compounds within the quinazolinone family, emphasizing their potential for varied biological activities.
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